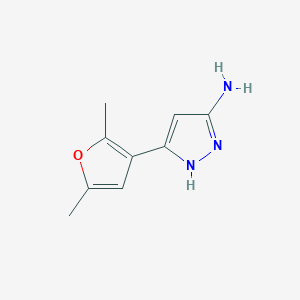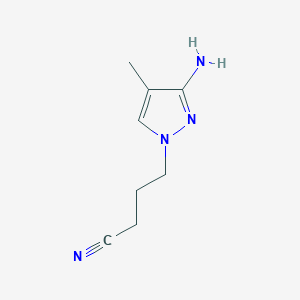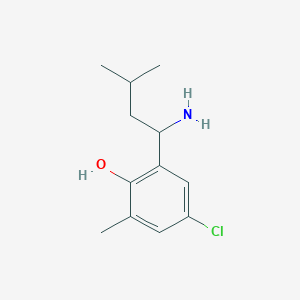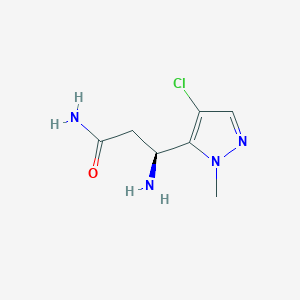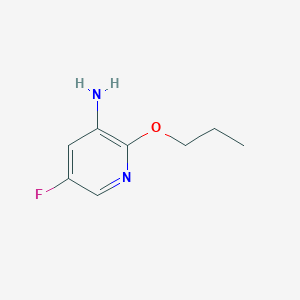
2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features a bromopyridine moiety attached to a thiazolidine-1,1-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the condensation of 5-bromopyridine derivatives with thiazolidine-1,1-dione under specific reaction conditions. One common method involves the use of ethanol as a solvent and room temperature conditions to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the thiazolidine ring.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its enzyme inhibitory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler analog that lacks the thiazolidine ring.
2-(5-Bromopyridin-2-yl)propan-2-ol: Another bromopyridine derivative with different functional groups.
Uniqueness
2-(5-Bromopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of the bromopyridine and thiazolidine-1,1-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.
Propiedades
Fórmula molecular |
C8H9BrN2O2S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-4-8(6-10-5-7)11-2-1-3-14(11,12)13/h4-6H,1-3H2 |
Clave InChI |
PJGSLZLTBQSPOI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
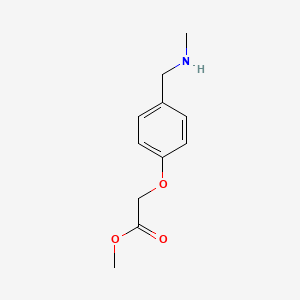
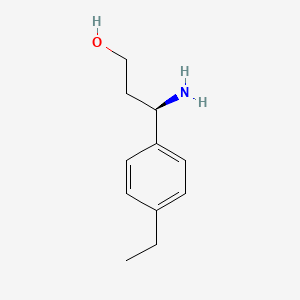
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)

![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
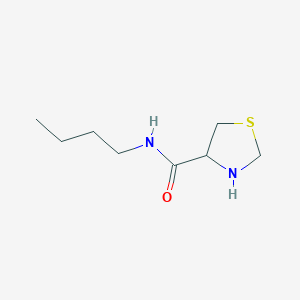
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
